(S)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate
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Overview
Description
(S)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate is a chemical compound with a piperidine ring structure It is characterized by the presence of a tert-butyl group at the 1-position, a chloromethyl group at the 3-position, and two carboxylate groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced at the 1-position using tert-butyl chloride in the presence of a base such as sodium hydride.
Chloromethylation: The chloromethyl group is introduced at the 3-position using chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylate groups are introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Hydrolysis Products: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
(S)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl piperidine-1,3-dicarboxylate: Similar structure but with ethyl groups instead of tert-butyl and chloromethyl groups.
1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate: Contains a benzyl group at the 1-position and an ethyl group at the 3-position.
1-Benzyl 3-methyl piperidine-1,3-dicarboxylate: Similar structure with a benzyl group at the 1-position and a methyl group at the 3-position.
Uniqueness
(S)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate is unique due to the presence of the tert-butyl and chloromethyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
1-O-tert-butyl 3-O-(chloromethyl) (3S)-piperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-6-4-5-9(7-14)10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTKPJOFDRDGDA-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)OCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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